2-(Phenylethynyl)phenanthrene-9,10-dione
Description
Structure
3D Structure
Properties
CAS No. |
63145-65-3 |
|---|---|
Molecular Formula |
C22H12O2 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
2-(2-phenylethynyl)phenanthrene-9,10-dione |
InChI |
InChI=1S/C22H12O2/c23-21-19-9-5-4-8-17(19)18-13-12-16(14-20(18)22(21)24)11-10-15-6-2-1-3-7-15/h1-9,12-14H |
InChI Key |
IBQYUFLTXVGORJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)C3=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Phenylethynyl Phenanthrene 9,10 Dione and Analogous Structures
Strategies for Phenanthrene-9,10-dione Core Construction in Advanced Organic Synthesis
The foundational phenanthrene-9,10-dione (also known as phenanthraquinone) core is a critical starting point for the synthesis of its derivatives. While classical methods are well-established, advanced organic synthesis has introduced more refined and versatile strategies.
The most traditional and direct method for synthesizing phenanthrene-9,10-dione is the oxidation of phenanthrene (B1679779). wikipedia.org This is typically achieved using strong oxidizing agents. Chromic acid, generated from chromium(VI) oxide or potassium dichromate in the presence of sulfuric acid, has been a common reagent for this transformation. wikipedia.orgthieme-connect.de However, these conditions can be harsh and may not be suitable for substrates with sensitive functional groups. The major challenges with direct oxidation of substituted phenanthrenes are achieving site selectivity and the limited tolerance of many functional groups to the strong oxidizing conditions. thieme-connect.de
To overcome these limitations, several advanced synthetic routes have been developed:
Oxidative C-C Bond Formation from Benzil (B1666583) Derivatives: A highly effective modern approach involves the intramolecular oxidative coupling of benzil (1,2-diphenylethane-1,2-dione) derivatives. This method provides a modular way to construct highly functionalized phenanthrenequinones. For instance, the use of molybdenum pentachloride (MoCl₅) has been shown to efficiently facilitate the oxidative C-C bond formation of benzil derivatives to yield the corresponding 9,10-phenanthrenequinones.
Intramolecular Friedel-Crafts Reaction: An efficient and scalable synthesis can be achieved through an intramolecular Friedel-Crafts reaction of imidazolides. This multi-step process involves the formation of a biaryloxoacetic acid, which is then converted to an imidazolide (B1226674). A Lewis acid, such as titanium tetrachloride (TiCl₄), then promotes the ring closure to furnish the desired phenanthrenequinone (B147406) structure.
Photocyclization Reactions: Photochemical methods, such as the photocyclization of stilbene (B7821643) derivatives (the Mallory reaction), provide a pathway to the phenanthrene core, which can then be oxidized to the quinone. beilstein-journals.org While not a direct synthesis of the dione (B5365651), it represents an important strategy for constructing the fundamental polycyclic aromatic hydrocarbon skeleton. beilstein-journals.org
Reductive Coupling of Carbonyls: Alternative strategies also include the inter- or intramolecular reductive coupling of α-dicarbonyl compounds, which offers another route to the phenanthrenequinone scaffold. thieme-connect.de
These advanced methods offer greater control over the substitution pattern and are often more compatible with a wider range of functional groups compared to the direct oxidation of phenanthrene.
Precision Introduction of the Phenylethynyl Moiety via Cross-Coupling Protocols
The introduction of the phenylethynyl group at the C2 position of the phenanthrene-9,10-dione core is a critical step that requires high precision and regioselectivity. This is typically accomplished through palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being the most prominent and effective method.
Palladium-Catalyzed Sonogashira Coupling for Arylethynyl Quinone Synthesis
The Sonogashira cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. It employs a palladium catalyst, typically in conjunction with a copper(I) co-catalyst and a mild base.
The catalytic cycle for the Sonogashira coupling involves two interconnected cycles: one for palladium and one for copper.
Palladium Cycle: The cycle begins with the oxidative addition of the aryl halide (e.g., 2-bromo-phenanthrene-9,10-dione) to a palladium(0) species.
Copper Cycle: Concurrently, the terminal alkyne (phenylacetylene) reacts with the copper(I) co-catalyst to form a copper(I) acetylide intermediate.
Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium(II) complex in a transmetalation step.
Reductive Elimination: Finally, the resulting palladium(II) complex undergoes reductive elimination to yield the desired product, 2-(phenylethynyl)phenanthrene-9,10-dione, and regenerate the palladium(0) catalyst.
This reaction is highly efficient and can be carried out under mild conditions, making it suitable for complex molecules. Various palladium catalysts can be employed, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂].
Regioselective Functionalization Approaches within Phenanthrenequinone Derivatives
To ensure the phenylethynyl group is introduced specifically at the C2 position, a regioselective functionalization of the phenanthrene-9,10-dione core is necessary. This involves the introduction of a halide (typically bromine or iodine) at the desired position to serve as a handle for the subsequent Sonogashira coupling.
The direct halogenation of phenanthrene-9,10-dione can be achieved under specific conditions. For example, the bromination of phenanthrenequinone can be performed using N-bromosuccinimide (NBS) in concentrated sulfuric acid. chemicalbook.comchemicalbook.com This method has been used to synthesize 2,7-dibromo-9,10-phenanthrenequinone. chemicalbook.comchemicalbook.comossila.com By carefully controlling the stoichiometry of the brominating agent, it is possible to favor the formation of the mono-brominated product, 2-bromo-phenanthrene-9,10-dione, although mixtures of products may be obtained. Another method involves the use of bromine in a mixture of hydrogen bromide and sulfuric acid at elevated temperatures. chemicalbook.com
Once the 2-halo-phenanthrene-9,10-dione precursor is synthesized, it can be subjected to the Sonogashira coupling with phenylacetylene (B144264) to yield the target molecule, this compound. The reactivity of the halide in the coupling reaction generally follows the order I > Br > Cl.
The following table summarizes the reaction conditions for the synthesis of a key precursor, 2,7-dibromo-9,10-phenanthrenequinone, which illustrates the regioselective functionalization of the phenanthrenequinone core.
| Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | Concentrated H₂SO₄ | Room Temperature | 2 hours | 73% |
| Bromine (Br₂) | HBr/H₂SO₄/H₂O | 80°C | 24 hours | >90% |
Emerging Synthetic Strategies and Catalytic Routes
The field of organic synthesis is continually evolving, with the development of new catalytic systems and reaction pathways that offer improved efficiency, selectivity, and sustainability.
Photoredox Catalysis for Phenanthrenequinone Derivatives
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis. nih.gov In the context of phenanthrenequinones, this field has seen significant activity, primarily with phenanthrene-9,10-dione itself being employed as an efficient and inexpensive organic photocatalyst. acs.orgtandfonline.comscispace.com
Upon excitation with visible light (such as from blue LEDs), phenanthrene-9,10-dione can reach an excited triplet state. acs.org This excited state is a potent oxidizing agent and can initiate a variety of chemical transformations through single-electron transfer (SET) or hydrogen atom transfer (HAT) mechanisms. tuni.fi For example, phenanthrene-9,10-dione has been used as a photocatalyst for the synthesis of polysubstituted quinolines from 2-vinylarylimines and in the functionalization of 3,4-dihydro-1,4-benzoxazin-2-ones via a Friedel-Crafts reaction. acs.orgmdpi.com
While phenanthrene-9,10-dione is a prominent photocatalyst, the use of photoredox catalysis for the direct synthesis and functionalization of the phenanthrenequinone skeleton itself is a less explored but promising area. Photocatalyzed reactions, such as the photo-Pschorr cyclization, have been used to construct the phenanthrene core, which can then be oxidized to the quinone. beilstein-journals.orgnih.gov The development of direct photocatalytic C-H functionalization methods for phenanthrenequinones could provide novel and efficient routes to its derivatives.
Development of Stereoselective and Regioselective Synthetic Pathways
The development of synthetic methods that can control the stereochemistry and regiochemistry of phenanthrenequinone derivatives is crucial for accessing molecules with specific biological or material properties.
An important advancement in this area is the organocatalytic enantioselective Friedel–Crafts reaction of phenanthrenequinones with indoles. nih.gov This reaction, catalyzed by a chiral squaramide catalyst, allows for the synthesis of 10-hydroxy-10-(1H-indol-3-yl)-9-(10H)-phenanthrene derivatives in good yields and with high enantioselectivity (up to 97% ee). nih.gov This demonstrates that the prochiral dicarbonyl unit of phenanthrenequinone can be a substrate for highly stereoselective transformations, opening up avenues for the synthesis of chiral phenanthrene-based compounds. nih.gov
The table below details the optimization of this enantioselective Friedel-Crafts reaction.
| Catalyst | Solvent | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| (S,S)-dimethylaminocyclohexyl-squaramide | CH₂Cl₂ | 10 | 88 | 95 |
| (S,S)-dimethylaminocyclohexyl-squaramide | Toluene | 10 | 80 | 88 |
| (S,S)-dimethylaminocyclohexyl-squaramide | THF | 10 | 75 | 85 |
| (S,S)-dimethylaminocyclohexyl-squaramide | CH₂Cl₂ | 5 | 70 | 82 |
Furthermore, continued advancements in regioselective C-H functionalization, potentially using directing group strategies, will enable the synthesis of a wider array of specifically substituted phenanthrenequinone derivatives, which are essential for tuning their electronic and photophysical properties for applications in materials science and medicinal chemistry.
Chemical Reactivity and Mechanistic Investigations of 2 Phenylethynyl Phenanthrene 9,10 Dione
Redox Chemistry and Electron Transfer Dynamics
The redox characteristics of phenanthrenequinone (B147406) systems, including 2-(phenylethynyl)phenanthrene-9,10-dione, are central to their chemical transformations. These processes often involve single electron transfer steps, leading to the formation of radical intermediates.
Phenanthrene-9,10-dione (PQ) and its derivatives are known to undergo reversible one- and two-electron reductions. nih.gov The quinone structure can be reduced to a semiquinone radical anion through a one-electron process or to a hydroquinone (B1673460) dianion via a two-electron process. researchgate.net The electrochemical properties can be investigated using techniques like cyclic voltammetry. For instance, the electrochemical polymerization of PQ on a graphite (B72142) rod electrode has been studied, revealing that the process is influenced by the potential cycling range. nih.govresearchgate.net Electrochemical impedance spectroscopy (EIS) has also been employed to study the polymerization process, indicating that it does not generate a significant amount of new ions in the solution. nih.govresearchgate.net
The redox potentials of substituted phenanthrenequinones are influenced by the nature of the substituents on the phenanthrene (B1679779) backbone. researchgate.net Electron-withdrawing groups tend to increase the reduction potential, making the quinone a better electron acceptor. researchgate.net Conversely, electron-donating groups decrease the reduction potential. This tunability of redox properties is crucial for designing phenanthrenequinone derivatives for specific applications, such as in redox mediators for biosensors or as active materials in supercapacitors. nih.govnih.gov In the context of this compound, the electron-withdrawing nature of the phenylethynyl group is expected to influence its electrochemical behavior, likely increasing its reduction potential compared to the parent phenanthrene-9,10-dione.
Interactive Data Table: Electrochemical Properties of Phenanthrenequinone Systems
| Compound | Technique | Key Findings | Reference |
|---|---|---|---|
| 9,10-Phenanthrenequinone | Cyclic Voltammetry | Undergoes reversible one- and two-electron reductions. | nih.gov |
| Poly-9,10-phenanthrenequinone | Cyclic Voltammetry, EIS | Polymerization is dependent on potential cycling range; no significant new ion generation. | nih.govresearchgate.net |
| Substituted Phenanthrenequinones | Cyclic Voltammetry | Redox potentials are tunable by substituents; electron-withdrawing groups increase potential. | researchgate.net |
| N-HtrGO/PQ Composite | Cyclic Voltammetry | High capacitance observed, indicating efficient redox activity. | nih.gov |
Single electron transfer (SET) is a fundamental step in many reactions involving phenanthrenequinones. mdpi.comnih.govnih.gov In these mechanisms, the quinone can act as either an electron acceptor or, in its reduced form, an electron donor. The formation of a semiquinone radical anion is a hallmark of an initial SET event from a suitable donor to the quinone. researchgate.netnih.gov
For example, in photoredox catalysis, the excited state of a phenanthrenequinone derivative can initiate a reaction by accepting an electron from a substrate, generating a substrate radical cation and the quinone's radical anion. mdpi.comnih.gov This radical anion can then be re-oxidized by an external oxidant, such as molecular oxygen, to regenerate the catalyst for subsequent cycles. mdpi.comacs.org
The reaction of indium(I) halides with substituted o-quinones, including phenanthrene-9,10-dione, has been proposed to proceed through an initial one-electron transfer process. nationalmaglab.org This is followed by dimerization and rearrangement reactions, a mechanism supported by both preparative and spectroscopic studies. nationalmaglab.org The efficiency of SET processes is dependent on the redox potentials of both the quinone and the reacting partner. The introduction of the phenylethynyl group in this compound would modulate its electron-accepting ability, thereby influencing the thermodynamics and kinetics of SET reactions.
Photoinduced Processes and Photochemistry of Phenylethynyl-Phenanthrene-9,10-diones
The extended π-conjugation provided by the phenylethynyl substituent in this compound significantly impacts its photochemistry. Upon absorption of light, these molecules are promoted to excited electronic states, which can then undergo various chemical transformations.
Phenanthrene-9,10-dione and its derivatives exhibit absorption bands in the visible region, allowing them to be excited by visible light. mdpi.com Upon photoexcitation, they can form singlet excited states which may then undergo intersystem crossing to generate triplet excited states. researchgate.net The photophysical properties, including the energies of the singlet and triplet states, are influenced by substituents on the phenanthrene ring. researchgate.net For instance, electron-donating groups have been observed to increase both the singlet and triplet energies of substituted phenanthrenequinones. researchgate.net
The introduction of a phenylethynyl group, as in this compound, is expected to red-shift the absorption spectrum and modify the properties of the excited states. Studies on related 9,10-bis(phenylethynyl)anthracene (B116448) derivatives have shown that the nature of the emissive excited state can vary significantly with substituents, solvent, and temperature, involving locally excited (LE) states and charge-transfer (CT) states. kyushu-u.ac.jpnih.gov It is plausible that this compound would also exhibit complex excited-state dynamics, potentially involving both LE and CT character, which would be crucial in determining its photochemical reactivity.
Interactive Data Table: Photophysical Properties of Phenanthrenequinone Derivatives
| Compound | Technique | Key Findings | Reference |
|---|---|---|---|
| 9,10-Phenanthrenequinone | UV-Vis, Phosphorescence | Absorption in the visible region; forms triplet excited states. | researchgate.netmdpi.com |
| Substituted Phenanthrenequinones | UV-Vis, Phosphorescence | Substituents affect singlet and triplet energies; electron-donating groups increase energies. | researchgate.net |
| 9,10-Bis(phenylethynyl)anthracene Derivatives | Fluorescence Spectroscopy | Emissive state varies (LE vs. CT) with substituents, solvent, and temperature. | kyushu-u.ac.jpnih.gov |
Phenanthrene-9,10-dione and its derivatives have emerged as effective organophotoredox catalysts. mdpi.comtandfonline.com Their ability to absorb visible light and engage in SET processes makes them valuable in promoting a variety of organic transformations. mdpi.comnih.gov
In a typical photoredox cycle, the phenanthrenequinone catalyst is first excited by visible light. mdpi.com The excited catalyst then engages in an electron transfer event with a substrate. For instance, in the functionalization of 3,4-dihydro-1,4-benzoxazin-2-ones, the excited phenanthrene-9,10-dione oxidizes the substrate via SET to form a nitrogen radical cation. mdpi.com The resulting radical anion of the catalyst is then re-oxidized by molecular oxygen, regenerating the ground-state catalyst and allowing the catalytic cycle to continue. mdpi.comacs.org
Similarly, in the synthesis of polysubstituted quinolines from 2-vinylarylimines, the excited phenanthrene-9,10-dione is proposed to induce a one-electron oxidation of the imine substrate, triggering an electrocyclization mechanism. nih.govacs.org The mechanistic pathway can be influenced by the electronic properties of both the catalyst and the substrate. For example, a derivative, 3,6-bis(trifluoromethyl)-9,10-phenanthrenequinone, has been shown to operate as a highly efficient hydrogen atom transfer (HAT) catalyst in the oxidation of secondary alcohols, while the parent PQ can proceed via either SET or HAT depending on the substrate. tuni.fi The phenylethynyl group in this compound would likely enhance its photoredox catalytic activity due to the extended conjugation and modified electronic properties.
The photoinduced reactions of phenanthrenequinones often proceed through the formation of radical intermediates. researchgate.netacs.org These transient species are generated following the initial photoexcitation and electron transfer or hydrogen atom transfer events.
In photoredox catalytic cycles, the one-electron reduction of the excited phenanthrenequinone leads to a semiquinone radical anion. researchgate.netmdpi.com Simultaneously, the one-electron oxidation of the substrate generates a substrate radical cation. mdpi.comacs.org These radical ions are key intermediates that drive the subsequent chemical steps of the reaction. For instance, the nitrogen radical cation formed in the oxidation of 3,4-dihydro-1,4-benzoxazin-2-ones can undergo deprotonation to form an α-amino radical. mdpi.com
The presence of these radical intermediates can often be confirmed experimentally. For example, the use of radical scavengers like TEMPO can trap the radical intermediates, leading to the formation of a characteristic adduct that can be detected by mass spectrometry. acs.org This provides strong evidence for a radical-mediated mechanism. The reactivity and fate of these radical intermediates are crucial in determining the final product distribution of the photochemical reaction. In the case of this compound, the extended π-system could influence the stability and reactivity of the corresponding semiquinone radical, potentially altering the course of the photoinduced transformation.
Reaction Pathways at the Quinone Core
The reactivity of this compound at its quinone core is characteristic of o-quinones, particularly those fused to aromatic systems. The two ketone groups at the 9 and 10 positions are the primary sites for a variety of chemical transformations.
Nucleophilic and Electrophilic Substitution Reactions
The phenanthrene-9,10-dione ring system, while an electron-deficient quinone, can still participate in substitution reactions, though its reactivity differs from the parent phenanthrene hydrocarbon. In phenanthrene, electrophilic attack preferentially occurs at the 9 and 10 positions. quora.com However, in the dione (B5365651), these positions are oxidized to carbonyls, rendering them electrophilic centers themselves and deactivating the aromatic rings to a certain extent towards electrophilic attack.
Electrophilic substitution on the aromatic rings of phenanthrene-9,10-dione derivatives is possible, though less favorable than on phenanthrene. The presence of the carbonyl groups directs incoming electrophiles to specific positions. For instance, bromination of phenanthrene-9,10-dione can yield substituted products. orgsyn.org The phenylethynyl group at the 2-position, being an electron-withdrawing group through its triple bond, would further influence the regioselectivity of such substitutions.
Nucleophilic aromatic substitution (SNAr) is a more common reaction pathway for electron-deficient aromatic systems. While specific studies on SNAr reactions for this compound are not prevalent, the general reactivity of quinones suggests that nucleophiles can attack the aromatic ring, particularly if a suitable leaving group is present. More commonly, nucleophilic attack occurs directly at the electrophilic carbonyl carbons of the quinone moiety.
Redox reactions are a hallmark of quinone chemistry. The phenanthrene-9,10-dione core can undergo reduction to form a semiquinone radical anion and subsequently the 9,10-dihydroxyphenanthrene (B1203692) (a hydroquinone). nih.gov This process is central to its biological and electrochemical activities. The substituent at the 2-position can modulate the redox potential of the quinone system.
Condensation Reactions with ortho-Diketone Functionality
The adjacent arrangement of the two carbonyl groups in the 9,10-dione structure is a key feature that enables a variety of condensation reactions. This o-diketone functionality allows for the facile synthesis of new heterocyclic rings fused to the phenanthrene framework.
A classic example is the reaction with aromatic o-diamines, such as o-phenylenediamine, to form quinoxaline (B1680401) derivatives. This reaction proceeds via initial nucleophilic attack of one amine group on a carbonyl carbon, followed by cyclization and dehydration. This provides a straightforward method to create larger, more complex polycyclic aromatic systems.
Similarly, condensation can occur with other binucleophiles. For example, phenanthrene-9,10-dione reacts with phenanthrene-9,10-diol to form an ortho-quinhydrone, a charge-transfer complex. researchgate.netepa.gov This type of reaction highlights the versatility of the o-diketone in forming complex molecular assemblies.
| Reactant | Reagent | Product Type | Reference |
| Phenanthrene-9,10-dione | o-Phenylenediamine | Quinoxaline derivative | ust.hk |
| Phenanthrene-9,10-dione | Phenanthrene-9,10-diol | ortho-Quinhydrone | researchgate.netepa.gov |
| Phenanthrene-9,10-dione | 1,2-Di(bromomethyl)benzene | Alkylated diol derivative | orgsyn.org |
Reactivity and Chemical Transformations of the Phenylethynyl Moiety
The phenylethynyl group appended at the 2-position of the phenanthrene-9,10-dione core introduces a distinct center of reactivity, primarily associated with the carbon-carbon triple bond.
Alkyne Functionalization and Cycloaddition Reactions
The alkyne linkage is a versatile functional group that can undergo a wide array of chemical transformations. These include addition reactions, where the triple bond is converted to a double or single bond, and cycloaddition reactions, which are powerful tools for ring formation.
One of the most significant reactions of alkynes is the Diels-Alder reaction, where the alkyne can act as a dienophile. While anthracenes are well-known to participate as dienes in [4+2] cycloadditions at their central 9,10-positions, the phenylethynyl group provides a dienophilic site for reaction with a suitable diene. researchgate.net Such reactions would lead to the formation of a new six-membered ring attached to the phenanthrene skeleton.
Another important class of reactions is the metal-catalyzed cycloaddition, such as the [2+2+2] cycloaddition with other alkynes, which can be used to construct substituted benzene (B151609) rings. The phenylethynyl group can also participate in Sonogashira coupling reactions, allowing for further extension of the conjugated system.
Recent research has explored the synthesis of phenanthrene derivatives through cycloaddition pathways involving alkyne precursors, highlighting the utility of the alkyne moiety in constructing complex polycyclic structures. nih.gov
Impact of Conjugation on Overall Molecular Reactivity
This extended conjugation has several important consequences:
Electronic Properties: The HOMO-LUMO gap of the molecule is altered, which affects its photophysical properties, such as absorption and emission spectra. Studies on related 2,6,9,10-tetrakis(phenylethynyl)anthracene derivatives have shown that the position of phenylethynyl substitution significantly impacts molecular energies and intermolecular interactions. nih.gov
Redox Potential: The electron-withdrawing nature of the extended π-system influences the redox potential of the quinone core, making it easier or harder to reduce. This has implications for its electrochemical applications and its ability to participate in redox cycling.
Reactivity of the Quinone: The electronic perturbation from the phenylethynyl group can affect the electrophilicity of the carbonyl carbons in the quinone. This can modulate the rate and selectivity of nucleophilic attack and condensation reactions at the 9,10-positions.
Reactivity of the Alkyne: Conversely, the electron-deficient phenanthrenequinone core influences the electron density of the alkyne. This can affect its reactivity in cycloaddition reactions and its susceptibility to nucleophilic or electrophilic addition. The formation of phenanthrene from the reaction of the phenylethynyl radical with benzene underscores the inherent reactivity of the phenylethynyl moiety in forming fused aromatic systems. rsc.orgrsc.org
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Phenylethynyl Phenanthrene 9,10 Dione
Electronic Absorption and Emission Spectroscopy of Phenanthrenequinone (B147406) Derivatives
Steady-state absorption and emission spectroscopies provide fundamental insights into the electronic structure and energy levels of a molecule. For derivatives of phenanthrenequinone, these techniques reveal the influence of substituents on the underlying electronic transitions of the aromatic dione (B5365651) framework.
The UV-Visible absorption spectrum of phenanthrenequinone derivatives is characterized by distinct electronic transitions originating from the aromatic system and the dicarbonyl groups. The parent 9,10-phenanthrenequinone typically displays intense absorption bands in the ultraviolet region and a weaker, characteristically structured band in the visible region.
The high-energy bands, usually found below 400 nm, are assigned to spin-allowed π→π* transitions within the phenanthrene (B1679779) aromatic system. These transitions have high molar extinction coefficients (ε). The introduction of a phenylethynyl substituent, which extends the conjugated π-electron system, is predicted to cause a bathochromic (red) shift in these π→π* absorption bands. This effect is commonly observed in other aromatic systems where conjugation is extended. researchgate.net
In the visible region, typically around 400-550 nm, phenanthrenequinones exhibit a weaker absorption band (low ε) corresponding to the spin-forbidden but vibronically allowed n→π* transition. documentsdelivered.com This transition involves the promotion of a non-bonding electron from one of the oxygen atoms of the carbonyl groups to an antibonding π* orbital of the dione system. The position of this band is highly sensitive to the molecular environment.
Table 1: Typical UV-Visible Absorption Data for 9,10-Phenanthrenequinone
| Transition Type | Typical Wavelength Range (nm) | Solvent Example | Molar Extinction Coefficient (ε) |
|---|---|---|---|
| π→π* | 250 - 350 | Alcohol | High ( > 10,000 M⁻¹cm⁻¹) |
Note: Data is for the parent compound 9,10-phenanthrenequinone and serves as a baseline for predicting the spectrum of its derivatives.
Upon absorption of light, excited phenanthrenequinone derivatives can relax through fluorescence (emission from the lowest singlet excited state, S₁) or, following intersystem crossing (ISC), through phosphorescence (emission from the lowest triplet excited state, T₁).
For most α-diketones, including 9,10-phenanthrenequinone, fluorescence is typically very weak or non-existent in non-viscous solutions at room temperature. This is due to a highly efficient ISC process from the S₁ state to the triplet manifold (Tₙ states), facilitated by the small energy gap between the S₁ (n,π) and T₁ (n,π) states and spin-orbit coupling induced by the carbonyl groups.
Consequently, phosphorescence is the dominant emission process for many phenanthrenequinone derivatives. nih.gov This emission occurs at longer wavelengths compared to absorption and fluorescence and has a much longer lifetime. Studies on substituted phenanthrenequinones have shown that they exhibit phosphorescence in various organic solvents at both room temperature and at 77 K. documentsdelivered.comnih.gov The covalent linkage and spatial stacking of phenanthrene units can also alter the spectral shape of phosphorescence emission. researchgate.net While specific quantum yields for 2-(phenylethynyl)phenanthrene-9,10-dione are not documented, derivatization of phenanthrene-9,10-dione can lead to strongly fluorescent products, indicating that the emission properties are highly tunable. omlc.orgnih.gov
The polarity of the solvent can significantly influence the absorption and emission spectra of phenanthrenequinone derivatives, a phenomenon known as solvatochromism. These solvent-induced shifts provide information about the nature of the electronic transitions and the change in dipole moment between the ground and excited states.
The n→π* absorption band of phenanthrenequinones typically exhibits a hypsochromic (blue) shift as solvent polarity increases. This is because polar solvents, particularly those capable of hydrogen bonding, can stabilize the non-bonding electrons on the oxygen atoms in the ground state, thus increasing the energy required for the n→π* transition.
Conversely, π→π* transitions often show a bathochromic (red) shift in polar solvents. This shift indicates that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by the polar solvent.
The Stokes shift, which is the difference in energy between the absorption maximum and the emission maximum, is also sensitive to solvent polarity. For molecules that exhibit a significant change in dipole moment upon excitation, a larger Stokes shift is generally observed in more polar solvents, reflecting the energetic relaxation of the solvent shell around the excited-state dipole.
Time-Resolved Spectroscopic Probes for Excited State Dynamics
To understand the complete photochemical pathway following light absorption, time-resolved spectroscopic techniques are essential. These methods monitor the formation and decay of short-lived excited states and other transient species on timescales ranging from femtoseconds to milliseconds.
Nanosecond laser flash photolysis is a powerful technique for studying the properties and reactivity of triplet excited states, which typically have lifetimes in the nanosecond to microsecond range. In this experiment, a short laser pulse excites the molecule, and the subsequent changes in absorption are monitored over time using a probe light source.
For phenanthrenequinone and its derivatives, laser flash photolysis allows for the direct observation of the triplet-triplet (T-T) absorption spectrum. nih.gov The technique can determine the triplet state lifetime, the energy of the triplet state, and the kinetics of its decay through various processes, such as phosphorescence, energy transfer to other molecules, or chemical reactions. Studies on similar aromatic ketones have identified transient absorptions in the 580-640 nm region as characteristic of the triplet excited state. In the presence of hydrogen donors, the formation of ketyl radicals via hydrogen abstraction by the triplet quinone can also be observed as a separate transient species. documentsdelivered.com
Table 2: Representative Triplet State Properties for Aromatic Ketones from Laser Flash Photolysis
| Compound Family | Transient Species | Typical Absorption λₘₐₓ (nm) | Typical Lifetime (τ) |
|---|---|---|---|
| Thioxanthones | Triplet State | 310, 620 | 3.9 - 5.3 µs (in MeCN) |
| Naphthoquinones | Triplet State | 365 - 370 | Varies with conditions |
Note: Data is for related aromatic ketone families and illustrates the type of information obtained from nanosecond laser flash photolysis experiments. nih.gov
To capture the earliest events following photoexcitation, femtosecond and picosecond time-resolved techniques are employed. Time-resolved absorption and emission spectroscopy can track the decay of the initially populated S₁ state and the corresponding rise of the T₁ state, providing direct measurement of the intersystem crossing rate.
For related systems like 9,10-bis(phenylethynyl)anthracene (B116448), femtosecond transient absorption reveals an initial S₁ absorption that evolves on a picosecond timescale, followed by a uniform decay of the spectral features. In polar solvents, the dynamics can be influenced by charge-transfer processes. Time-resolved emission studies, such as Time-Correlated Single Photon Counting (TCSPC), complement these findings by precisely measuring the fluorescence lifetime of the S₁ state. By combining these techniques, a comprehensive picture of the excited-state dynamics is constructed, detailing the competition between fluorescence, intersystem crossing, and other non-radiative decay pathways. These methods would be critical in elucidating how the 2-(phenylethynyl) substituent on the phenanthrene-9,10-dione scaffold influences these ultrafast processes.
Based on the conducted research, there is currently no specific scientific literature available that details the advanced spectroscopic characterization of the compound "this compound" for the outlined sections. Searches for Electron Paramagnetic Resonance (EPR) spectroscopy, advanced vibrational spectroscopy, and High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection for this particular molecule did not yield any dedicated research findings.
The existing literature extensively covers the parent compound, 9,10-phenanthrenequinone, and other derivatives, but not the specific 2-(phenylethynyl) substituted version as requested. Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for each specified section and subsection of the article while strictly adhering to the provided outline and focusing solely on "2-(Phenyle-thynyl)phenanthrene-9,10-dione".
To fulfill the user's request, specific studies on "this compound" pertaining to the requested analytical techniques would need to be published and accessible. Without this foundational data, generating the requested article would require extrapolation from related compounds, which would violate the explicit instructions to focus solely on the specified molecule.
Therefore, the requested article cannot be generated at this time.
Theoretical and Computational Investigations of 2 Phenylethynyl Phenanthrene 9,10 Dione
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical methods, particularly those based on density functional theory, are instrumental in modeling the electronic landscape of molecules. These calculations provide a microscopic view of electron distribution and energy levels, which govern the molecule's physical and chemical properties.
Ground State Properties using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized geometry and ground-state electronic properties of molecules. For phenanthrene-based systems, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-31G(d) or 6-31+G(d,p), are employed to determine key structural and electronic parameters. icm.edu.pl
In a typical DFT study on a related phenanthroimidazole derivative, geometric optimization is performed to find the most stable conformation of the molecule. ppor.az From this optimized structure, various quantum chemical parameters can be calculated. These parameters help in understanding the molecule's stability and reactivity. For instance, a moderate chemical hardness would indicate that the molecule is relatively stable and does not readily undergo electron transfer. ppor.az The electronegativity and chemical potential values offer insights into the molecule's tendency to donate or accept electrons in a reaction. ppor.az
Table 1: Key Quantum Chemical Parameters Calculated via DFT
| Parameter | Description | Typical Significance |
|---|---|---|
| Chemical Hardness (η) | Resistance to deformation or change in electron distribution. | Higher values suggest greater stability. |
| Chemical Softness (S) | The reciprocal of hardness; indicates reactivity. | Higher values suggest greater reactivity toward electrophiles. |
| Electronegativity (χ) | The power of an atom or molecule to attract electrons. | Indicates the likelihood of donating or accepting electrons. |
| Chemical Potential (μ) | The negative of electronegativity; relates to the tendency to accept electrons. | Reinforces the understanding of electron-accepting capability. |
| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Quantifies the electrophilic nature of a molecule. |
This table is illustrative of parameters typically derived from DFT calculations for complex organic molecules.
Structural analysis of related compounds, such as 3,6-disubstituted 9,10-phenanthrenediones, shows that the substitution pattern can influence the planarity and electronic interaction between the substituents and the aromatic core. nih.gov DFT calculations can precisely model these geometric properties, such as the dihedral angles between different parts of the molecule, which are crucial for understanding the degree of electronic communication. researchgate.net
Excited State Characterization via Time-Dependent Density Functional Theory (TD-DFT)
To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method. chemrxiv.org It is used to calculate vertical transition energies, which correspond to UV-Vis absorption spectra, and to analyze the nature of the electronic transitions. kyushu-u.ac.jp
For molecules with donor and acceptor groups, TD-DFT is crucial for identifying the character of the excited states, such as whether they are locally excited (LE) states or involve charge transfer (CT). kyushu-u.ac.jp In donor-acceptor type 9-(diphenylphosphoryl)-10-(phenylethynyl)anthracene derivatives, the nature of the emissive excited state was found to vary significantly with substitution and solvent, with some derivatives showing strong solvatofluorochromism derived from a charge-transfer state. kyushu-u.ac.jp
The study of 2-(phenylethynyl)triphenylene derivatives, which are structurally analogous, demonstrated that while solvent polarity had a minimal effect on absorption maxima, the fluorescence emission was very sensitive to it. beilstein-journals.orgnih.gov This sensitivity, characterized by large Stokes shifts, indicates that fluorescence arises from an excited state with significant intramolecular charge transfer (ICT). beilstein-journals.orgnih.gov TD-DFT calculations can model these transitions and help rationalize the observed photophysical behavior. kyushu-u.ac.jp
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's electronic properties and chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter. A small gap often implies high chemical reactivity, low kinetic stability, and high polarizability. nih.gov
In phenanthrene-based derivatives designed as donor-acceptor systems, the spatial distribution of the FMOs provides clear evidence of charge transfer characteristics. researchgate.net Typically, the HOMO is localized on the electron-donating part of the molecule, while the LUMO is localized on the electron-accepting part. researchgate.net For 2-(Phenylethynyl)phenanthrene-9,10-dione, the phenylethynyl group can act as part of the conjugated system, while the dione (B5365651) moiety on the phenanthrene (B1679779) core acts as an electron-accepting group.
DFT calculations can visualize the HOMO and LUMO surfaces. beilstein-journals.orgnih.gov Analysis of these surfaces for related systems reveals how the triphenylene (B110318) or phenanthrene chromophore can act as either a donor or an acceptor depending on the substituent on the phenyl ring. beilstein-journals.orgnih.gov The amount of charge transferred upon excitation from the ground state to the first excited state can also be quantified, confirming the formation of a charge-transfer state. semanticscholar.org
Table 2: Frontier Molecular Orbital (FMO) Data for an Analogous Phenanthroimidazole Derivative
| Orbital | Energy (eV) | Description |
|---|---|---|
| E(HOMO) | -5.005 | Energy of the Highest Occupied Molecular Orbital |
| E(LUMO) | -0.917 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.088 | Difference between LUMO and HOMO energies |
Data adapted from a DFT study on 4'-(2-phenyl-1H-phenanthro[9,10-d]imidazol-1-yl)-[1,1'-biphenyl]-4-amine. ppor.az Such calculations would provide similar insights for this compound.
Computational Elucidation of Reaction Mechanisms and Pathways
Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms, including the identification of transient species like transition states.
Transition State Identification and Reaction Coordinate Mapping
To understand a chemical reaction, it is essential to identify the transition state (TS)—the highest energy point along the reaction pathway. DFT calculations are widely used to locate the geometry of transition states and calculate the activation energy barrier. A computational study on the ozonolysis of phenanthrene, for example, explored six different mechanistic pathways. icm.edu.plsemanticscholar.org The structures for reactants, intermediates, transition states, and products were optimized, and the activation energies for each step were calculated. icm.edu.plsemanticscholar.org This type of analysis allows researchers to determine the most favorable reaction pathway. Mapping the reaction coordinate by calculating the energy at various points along the pathway from reactant to product provides a complete energy profile of the reaction.
Simulation of Electron and Proton Transfer Processes
Electron and proton transfer are fundamental processes in many chemical and biological reactions. Computational simulations can provide detailed insights into the dynamics and mechanisms of these events. Studies on related systems, such as anthracene-phenol-pyridine triads, have used excited state molecular dynamics simulations to investigate photoinduced proton-coupled electron transfer (PCET). researchgate.net These simulations can identify distinct reaction pathways and determine the timescales of electron and proton movements. researchgate.net
For phenanthrenequinone (B147406) itself, reactions involving electron and proton transfer, such as its reduction to phenanthrene-9,10-diol, can be studied computationally. researchgate.net Simulations can elucidate whether a reaction proceeds via a direct hydride transfer or through a stepwise electron-transfer-proton-transfer pathway. researchgate.net Such computational approaches could be applied to this compound to understand its redox chemistry and its potential role in PCET processes, clarifying how the phenylethynyl substituent modulates the reactivity of the phenanthrenequinone core.
Predictive Modeling of Photophysical Behavior
Predictive modeling of photophysical behavior is a powerful tool in computational chemistry used to forecast how a molecule will interact with light. This is crucial for designing molecules with specific optical or electronic properties for use in materials science, such as in organic light-emitting diodes (OLEDs) or as photosensitizers. For this compound, these models can predict its absorption and emission characteristics, as well as the energies of its excited states.
Prediction of Singlet and Triplet Energy Levels
The prediction of singlet (S₁) and triplet (T₁) energy levels is fundamental to understanding the photophysical properties of a molecule. These energy levels determine the color of light a molecule absorbs and emits, as well as its potential for applications in areas like photocatalysis and photodynamic therapy.
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to calculate the excited state energies of organic molecules. For molecules with extended π-conjugation, such as those containing phenanthrene and phenylethynyl groups, the choice of functional and basis set in DFT calculations is critical for obtaining accurate results. For instance, studies on related phenanthrene and phenanthroline derivatives have employed the B3LYP functional with the 6-31++G(d,p) basis set to investigate their potential in organic solar cells and as thermally activated delayed fluorescence (TADF) compounds. researchgate.net
The introduction of a phenylethynyl group at the 2-position of the phenanthrene-9,10-dione core is expected to influence its electronic properties. The ethynyl (B1212043) linkage extends the π-conjugated system, which generally leads to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. This is because the extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Table 1: Predicted Energy Levels and Properties of Related Compounds
| Compound/System | S₁ Energy (eV) | T₁ Energy (eV) | Computational Method |
| 9,10-disubstituted anthracenes | 2.64 | 1.60 | DFT |
| Porphyrin-sensitized DPPPEAs | - | 1.3-1.9 | Experimental/DFT |
| 9,10-diphenylanthracene derivatives | - | 1.64-1.65 | DFT |
Note: This table presents data for structurally related compounds to provide context for the expected properties of this compound.
Computational Assessment of Solvent and Environmental Effects
The photophysical properties of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. Solvatochromism, the change in color of a substance with a change in solvent polarity, is a common phenomenon. Computational models can simulate these effects by incorporating a solvent model, either implicitly (as a continuous medium) or explicitly (by including individual solvent molecules).
For donor-acceptor type molecules, a change in solvent polarity can dramatically alter the energy of charge-transfer (CT) excited states. kyushu-u.ac.jp Although this compound does not have a classic strong donor-acceptor architecture, the phenylethynyl group can act as a π-donating or -accepting system depending on the electronic nature of the rest of the molecule. The diketone functionality on the phenanthrene core is electron-withdrawing. Therefore, the interaction with polar solvents could stabilize certain excited states more than others, leading to shifts in the absorption and emission spectra.
Computational studies on related systems have shown that for molecules exhibiting charge-transfer characteristics, increasing solvent polarity can lead to a significant red-shift in the emission spectrum. kyushu-u.ac.jp The disappearance of CT emission in rigid media for some derivatives suggests that solvent reorganization plays a crucial role in the photophysical process. kyushu-u.ac.jp These computational assessments are vital for understanding how this compound might behave in different application environments.
Molecular Dynamics Simulations for Conformational and Dynamic Studies
While quantum mechanical calculations provide detailed information about the electronic structure of a molecule in a static state, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and intermolecular interactions.
For a molecule like this compound, MD simulations can be used to explore the rotational freedom of the phenylethynyl group relative to the phenanthrene plane. The conformation of the molecule can have a significant impact on its photophysical properties. For example, a more planar conformation would likely lead to a more extended π-conjugation and thus different absorption and emission characteristics compared to a twisted conformation.
MD simulations can also be used to study how the molecule interacts with other molecules, such as solvents or other solute molecules in an aggregated state. Understanding aggregation is crucial, as it can lead to phenomena like excimer formation, which can alter the emissive properties. nih.govnih.gov Studies on related anthracene (B1667546) derivatives have highlighted the importance of intermolecular orientation and distance on processes like singlet fission. nih.gov
In the context of materials science, MD simulations can help predict the morphology of thin films, which is critical for the performance of organic electronic devices. nih.gov By simulating the molecule's behavior in a condensed phase, researchers can gain insights into the packing arrangements and intermolecular interactions that govern the material's bulk properties. While specific MD simulation data for this compound is not available, the methodology remains a key tool for understanding the structure-property relationships in this class of molecules. The exploration of phenanthrene formation through gas-phase reactions using electronic structure calculations and molecular dynamics highlights the power of these methods in understanding complex chemical processes. rsc.orgrsc.org
Advanced Applications in Materials Science and Organic Electronics
Development as Organic Semiconductor Materials
Organic semiconductors are foundational to the next generation of electronic devices, offering advantages such as flexibility, low cost, and large-area fabrication. The performance of these materials is intrinsically linked to their molecular structure, which dictates their ability to transport charge carriers. Phenanthrene (B1679779) derivatives, in particular, have been explored for their potential as stable and high-performance organic semiconductors.
The integration of novel organic molecules into electronic devices is a key area of research. For a molecule like 2-(Phenylethynyl)phenanthrene-9,10-dione, its utility in molecular electronics would depend on its ability to form stable, ordered thin films. The extended π-system of this compound is expected to promote π-π stacking, a critical factor for efficient charge transport in organic semiconductors. The phenylethynyl group can further enhance these interactions, potentially leading to materials with desirable self-assembly properties.
The fabrication of organic electronic devices often involves techniques such as vacuum deposition or solution processing. The solubility of this compound would be a determining factor for its processability. Functionalization of the phenylethynyl or phenanthrene units could be a strategy to tune its solubility and optimize it for various deposition methods.
Charge carrier mobility is a paramount performance metric for an organic semiconductor, quantifying the velocity of charge carriers in the material under an applied electric field. High mobility is essential for fast-switching transistors and efficient solar cells. For phenanthrene-based materials, mobilities can vary significantly depending on their molecular structure and solid-state packing. For instance, some phenanthrene-based conjugated oligomers have demonstrated high hole mobilities and excellent stability, making them suitable for p-channel transistors. rsc.org
Below is a table of charge carrier mobilities for some phenanthrene derivatives, illustrating the range of performance that can be achieved with this class of compounds. It is important to note that these are not values for this compound but serve as a reference for the potential of phenanthrene-based materials.
| Compound | Mobility (cm²/Vs) | Device Type | Reference |
| Picene (a phenanthrene-type structure) | 1.1 | OFET | nih.gov |
| A co-oligomer with a bithiophene unit | 0.12 | OFET | nih.gov |
| Trimer of phenanthrene | 0.11 | OFET | nih.gov |
Photoactive and Optoelectronic Functionalities
The interaction of organic materials with light is central to their application in optoelectronic devices. The extended π-conjugated system in this compound suggests that it will have interesting photophysical properties, making it a candidate for use in devices that either emit or harvest light.
OLEDs are a commercially successful technology that relies on the electroluminescence of organic materials. In an OLED, charge carriers recombine in an emissive layer to produce light. The color and efficiency of the emission are determined by the molecular structure of the emitter. Phenanthrene derivatives have been investigated as host and emitter materials in OLEDs. google.comacademie-sciences.fr Their rigid structure can lead to high photoluminescence quantum yields.
The phenylethynyl substituent in this compound is known to enhance fluorescence in many organic molecules. This, combined with the phenanthrene core, could result in a highly emissive material. The dione (B5365651) groups, being electron-withdrawing, will likely shift the emission wavelength. By modifying the substituents, it may be possible to tune the emission color across the visible spectrum. The performance of a hypothetical OLED device incorporating this compound would depend on factors such as its quantum yield, color purity, and operational stability.
OFETs are the fundamental building blocks of organic integrated circuits. frontiersin.org The performance of an OFET is highly dependent on the charge carrier mobility of the organic semiconductor used in its active layer. As discussed, phenanthrene derivatives have shown promise in this area. rsc.orgnih.gov The molecular structure of this compound, with its extended conjugation and potential for ordered packing, makes it a theoretical candidate for an OFET active material.
The electron-withdrawing nature of the dione groups might impart n-type or ambipolar charge transport characteristics, which is of significant interest for the fabrication of complementary logic circuits. The stability of the material under ambient conditions would also be a critical factor for its practical application in OFETs. Research on related phenanthrene-based semiconductors has highlighted their potential for excellent stability. rsc.org
The table below presents the performance of some OFETs based on phenanthrene derivatives, providing a benchmark for the potential of this class of materials.
| Active Material | Mobility (cm²/Vs) | On/Off Ratio | Device Type | Reference |
| Picene | 1.1 | > 10^5 | p-channel | nih.gov |
| Thiophene-containing phenanthrene | 0.31 | > 10^6 | p-channel | nih.gov |
| Phenanthrene-bithiophene co-oligomer | 0.12 | > 10^5 | p-channel | nih.gov |
OPV devices, or organic solar cells, convert sunlight into electricity. They typically consist of a blend of an electron donor and an electron acceptor material. The efficiency of an OPV device is dependent on the light absorption, exciton (B1674681) diffusion, charge separation, and charge transport properties of the active layer materials. Phenanthrene-based molecules have been computationally studied for their potential in organic solar cells, often as part of a donor-π-acceptor (D-π-A) motif to facilitate intramolecular charge transfer. researchgate.netmjcce.org.mk
The structure of this compound could potentially function as an acceptor material in an OPV blend, owing to the electron-deficient nature of the phenanthrene-9,10-dione core. Its absorption spectrum would need to be complementary to that of the donor material to ensure efficient harvesting of the solar spectrum. The energy levels of its HOMO and LUMO would also be critical for enabling efficient charge separation at the donor-acceptor interface. Computational studies on phenanthrene derivatives have shown that their energy levels can be tuned to be suitable for photovoltaic applications. researchgate.netresearchgate.net
Catalytic Roles in Sustainable Chemical Transformations
The quest for environmentally benign and efficient chemical synthesis has led to the exploration of organic molecules as catalysts. Phenanthrene-9,10-dione, the parent compound of this compound, has emerged as a promising candidate in this arena, particularly in the domain of photoredox catalysis.
Phenanthrene-9,10-dione as an Organophotoredox Catalyst
Phenanthrene-9,10-dione is increasingly recognized as an effective and inexpensive organophotoredox catalyst. mdpi.com Unlike many traditional photocatalysts that rely on expensive and potentially toxic transition metals like ruthenium or iridium, phenanthrene-9,10-dione offers a more sustainable alternative. mdpi.comtandfonline.com Its ability to absorb visible light allows it to initiate and mediate a variety of chemical transformations. mdpi.comacs.org
Under visible-light irradiation, phenanthrene-9,10-dione can be excited to a higher energy state, enabling it to participate in single-electron transfer (SET) processes with organic substrates. acs.org This property has been harnessed in dual catalytic systems. For instance, in combination with a Lewis acid such as zinc(II) triflate (Zn(OTf)₂), it can effectively catalyze the Friedel-Crafts functionalization of 3,4-dihydro-1,4-benzoxazin-2-ones with indoles. mdpi.com In this reaction, the excited phenanthrene-9,10-dione facilitates the formation of a key intermediate, which then reacts to form the desired product with good yields. mdpi.com The process utilizes benign energy sources like 5W white LEDs and uses oxygen from the air as the terminal oxidant, highlighting its green chemistry credentials. mdpi.com
Furthermore, phenanthrene-9,10-dione has been successfully employed as a photocatalyst for the synthesis of polysubstituted quinolines from 2-vinylarylimines. acs.org The proposed mechanism involves the one-electron oxidation of the imine substrate by the excited catalyst, which triggers an electrocyclization cascade to yield the quinoline (B57606) products. acs.org This reaction proceeds efficiently at room temperature under blue LED irradiation. acs.org
The versatility of phenanthrene-9,10-dione as a photoredox catalyst is a focal point of ongoing research, with its low cost and ready availability making it an attractive option for developing sustainable synthetic methodologies. tandfonline.com
Green and Metal-Free Synthetic Methodologies
The application of phenanthrene-9,10-dione as a photocatalyst aligns with the principles of green chemistry by promoting metal-free synthetic routes. mdpi.comacs.org The development of such methodologies is crucial for reducing the environmental impact of chemical synthesis, particularly in the pharmaceutical and fine chemicals industries.
The use of phenanthrene-9,10-dione allows for the avoidance of heavy metal catalysts, which can contaminate final products and pose disposal challenges. mdpi.com For example, the synthesis of the natural product cephalandole A has been demonstrated using a protocol involving phenanthrene-9,10-dione, showcasing its utility in the synthesis of biologically active molecules. mdpi.com
These metal-free approaches, powered by visible light, represent a significant step towards more sustainable chemical manufacturing. mdpi.com The ability to use air as the oxidant further enhances the environmental friendliness of these reactions. mdpi.com The development of new synthetic transformations utilizing simple and inexpensive organocatalysts like phenanthrene-9,10-dione is a highly desirable goal in modern organic chemistry. mdpi.com
Rational Design for Tunable Electronic and Optical Properties
The core structure of phenanthrene-9,10-dione provides a versatile scaffold that can be chemically modified to fine-tune its electronic and optical properties. This "rational design" approach is central to the development of new materials for organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. The introduction of substituents, such as the phenylethynyl group in this compound, is a key strategy in this endeavor.
Engineering Electronic Structure through Substituent Effects
The electronic properties of the phenanthrene-9,10-dione core can be systematically modified by the introduction of various functional groups. The nature and position of these substituents can have a profound impact on the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn govern its electrochemical behavior and optical absorption and emission characteristics. acs.org
For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electron density distribution within the π-conjugated system. nih.gov In related polycyclic aromatic systems like anthracene (B1667546), it has been shown that substituents can effectively tune the photophysical properties. acs.org The phenylethynyl group in this compound is an extended π-conjugated system that would be expected to influence the electronic structure of the parent dione. This modification could lead to a red-shift in the absorption and emission spectra, making the compound more suitable for applications requiring absorption of lower-energy light.
In a related context, the synthesis of 3,6-diferrocenylphenanthrene-9,10-dione demonstrates how the incorporation of organometallic moieties can significantly impact the electronic properties, leading to new charge-transfer characteristics. nih.gov Similarly, the introduction of cyano groups into phenanthroimidazole-based materials, which share structural similarities, has been shown to enhance photoluminescence quantum yield and achieve more balanced charge carrier mobility. rsc.org These examples underscore the principle that targeted substitution is a powerful tool for engineering the electronic and optical properties of phenanthrene-9,10-dione derivatives.
Detailed research findings on the specific effects of the 2-(phenylethynyl) substituent are not extensively documented in the public domain, but based on established principles of physical organic chemistry, this group is expected to enhance π-conjugation, lower the HOMO-LUMO gap, and potentially influence the charge transport properties of the material.
Molecular Architecture and Self-Assembly for Material Performance
Beyond the properties of individual molecules, the performance of organic electronic materials is critically dependent on their organization in the solid state. The rational design of molecules like this compound can be extended to control their self-assembly into well-defined supramolecular structures, such as thin films and crystals.
The shape and intermolecular interactions of phenanthrene-9,10-dione derivatives can direct their packing in the solid state, which in turn affects properties like charge carrier mobility and exciton diffusion. For example, the planar structure of the phenanthrene core can promote π-π stacking interactions, which are crucial for efficient charge transport in organic semiconductors.
Future Research Trajectories and Emerging Paradigms
Innovations in Synthetic Strategies for Complex Phenanthrenequinone (B147406) Architectures
The synthesis of complex phenanthrenequinone derivatives, including 2-(Phenylethynyl)phenanthrene-9,10-dione, is moving beyond traditional multi-step methods towards more efficient and scalable strategies. Future innovations will likely focus on late-stage functionalization and catalytic C-H activation techniques to introduce diverse substituents onto the phenanthrenequinone scaffold.
One promising approach is the continued development of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce alkynyl groups. rsc.org However, achieving regioselectivity on the phenanthrene (B1679779) core remains a challenge. Future strategies may involve directed ortho-metalation or the use of novel ligand designs to control the position of substitution. Another area of innovation lies in photocatalyzed syntheses, which can offer milder reaction conditions and unique reactivity patterns. beilstein-journals.org For instance, visible-light-promoted radical cyclizations could provide new pathways to construct the core phenanthrene structure from readily available precursors. beilstein-journals.org
Furthermore, efficient methods for creating the dione (B5365651) moiety are crucial. An effective synthesis of substituted phenanthrenequinones involves an intramolecular Friedel-Crafts reaction of imidazolides, which can be adapted for various precursors. nih.gov The combination of such cyclization strategies with advanced cross-coupling techniques will be essential for creating a library of complex phenanthrenequinone architectures for structure-property relationship studies.
Table 1: Comparison of Synthetic Strategies for Phenanthrenequinone Derivatives
| Synthetic Strategy | Description | Advantages | Potential Challenges |
|---|---|---|---|
| Oxidation of Phenanthrenes | Direct oxidation of a substituted phenanthrene precursor using reagents like chromic acid. wikipedia.orgthieme-connect.de | Simple and direct for available precursors. | Requires pre-functionalized phenanthrene; harsh reagents. |
| Palladium-Catalyzed Reactions | Coupling reactions (e.g., Suzuki, Sonogashira) followed by cyclization or annulation. espublisher.com | High functional group tolerance; modular approach. | Regioselectivity control; catalyst cost and removal. |
| Photocyclization Reactions | Light-induced cyclization of stilbene-type precursors (Mallory reaction) or other related systems. beilstein-journals.org | Mild conditions; access to complex topologies. | Quantum yields can be low; side reactions. |
| Intramolecular Friedel-Crafts | Ring closure of biaryloxoacetic acids via imidazolide (B1226674) intermediates, promoted by a Lewis acid. nih.gov | Efficient for quinone formation; scalable. | Requires specific precursors; Lewis acid sensitivity. |
Deeper Mechanistic Understanding of Excited-State Reactivity
The photophysical and photochemical properties of phenanthrene-9,10-dione (PQ) are governed by its low-lying triplet excited states. researchgate.net The introduction of the phenylethynyl group at the 2-position is expected to significantly modulate these properties by extending the π-conjugation, creating a "push-pull" like system that can facilitate intramolecular charge transfer (ICT). rsc.org
A key area of future research will be to unravel the detailed dynamics of the excited states of this compound. The parent PQ molecule exhibits a high intersystem crossing (ISC) quantum yield, close to unity, populating a reactive triplet state. researchgate.net This process is driven by spin-orbit coupling between the nπ* singlet state and the ππ* triplet state. researchgate.net The phenylethynyl substituent will likely alter the energies of these states. Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, will be crucial to map the pathways of energy relaxation and determine the lifetime and character of the triplet state. rsc.orgnih.gov
Understanding the nature of the lowest triplet state (whether it is primarily nπ* or ππ* in character) is critical, as this dictates its reactivity. For instance, 3nπ* states are typically reactive in hydrogen atom abstraction, while 3ππ* states are more involved in energy transfer and photocycloaddition reactions. rsc.org The extended conjugation in this compound may lower the energy of the 3ππ* state, potentially making it the lowest-lying triplet and opening up new photochemical reaction pathways. rsc.org This detailed mechanistic understanding is vital for its application as a photocatalyst or in photodynamic therapy, where the excited state oxidizes a substrate via a single-electron transfer (SET) mechanism. acs.orgnih.govorganic-chemistry.org
Table 2: Key Excited-State Properties of Phenanthrenequinones
| Property | Description | Significance for this compound |
|---|---|---|
| Intersystem Crossing (ISC) Yield | Efficiency of converting a singlet excited state to a triplet excited state. PQ has a yield near 1.0. researchgate.net | The phenylethynyl group may influence the ISC rate and yield, affecting the population of the reactive triplet state. |
| Triplet State Energy (ET) | The energy of the lowest triplet excited state. | The extended conjugation is expected to lower ET, which would red-shift its phosphorescence and alter its energy transfer capabilities. |
| Triplet State Lifetime (τT) | The duration for which the triplet state persists. For PQ, this can be in the milliseconds range. researchgate.net | The molecular environment and potential for ICT could shorten or lengthen the triplet lifetime, impacting its utility in time-dependent processes. |
| Excited State Reduction Potential | The ability of the excited molecule to accept an electron. The excited triplet state of PQ is a strong oxidant. acs.org | The phenylethynyl group will tune this potential, allowing for the targeted oxidation of specific substrates in photocatalysis. |
Advancements in Multiscale Computational Modeling for Materials Design
Computational modeling is an indispensable tool for predicting the properties of new materials and guiding synthetic efforts. For a molecule like this compound, a multiscale modeling approach is necessary to bridge the gap from molecular properties to macroscopic device performance. uth.grosti.gov
At the quantum mechanical level, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to predict the ground and excited-state electronic structures, absorption and emission spectra, and redox potentials. rsc.orgresearchgate.netrsc.org These calculations can elucidate the influence of the phenylethynyl group on the frontier molecular orbitals (HOMO and LUMO) and predict the nature of electronic transitions, such as the extent of charge transfer. researchgate.net
For larger-scale phenomena, classical Molecular Dynamics (MD) simulations can predict how these molecules pack in the solid state or arrange themselves in a polymer matrix. nusod.net This is crucial for understanding structure-property relationships in organic electronic devices, where molecular packing directly influences charge transport. nusod.net Finally, Kinetic Monte Carlo (kMC) simulations can use parameters derived from both quantum mechanical and MD calculations to model charge carrier mobility and recombination processes in a simulated device. uth.grarizona.edu This hierarchical approach allows for the in silico screening of various phenanthrenequinone derivatives for applications in organic electronics before committing to complex synthesis. uth.grnusod.net
Integration into Hybrid and Nanostructured Functional Materials
The planar, aromatic structure of this compound makes it an excellent candidate for integration into hybrid and nanostructured materials. The extended π-system enhances the potential for strong π-π stacking interactions, which are key for creating ordered assemblies with unique electronic properties. acs.org
One emerging paradigm is the creation of composites with carbon nanomaterials, such as graphene or carbon nanotubes. nih.gov By physically adsorbing this compound onto nitrogen-doped reduced graphene oxide, for example, it is possible to create hybrid electrodes for supercapacitors. acs.orgnih.gov The phenanthrenequinone moiety provides redox activity (pseudocapacitance), while the graphene substrate ensures high surface area and electrical conductivity. nih.gov The phenylethynyl group could further enhance the electronic communication between the molecule and the graphene sheet.
Another area is the development of photosensitizing nanoparticles for biomedical applications. By conjugating phenanthrenequinone derivatives to polymers or encapsulating them within nanocarriers, it is possible to create multifunctional systems for synergistic photodynamic and photothermal therapy. acs.orgnih.gov The phenanthrenequinone core can generate reactive oxygen species upon irradiation, while the extended conjugation of the phenylethynyl group can enhance light absorption and promote heat generation through non-radiative decay pathways. acs.orgnih.gov
Exploration of Novel Applications in Quantum Materials and Advanced Optics
The unique photophysical properties of this compound suggest potential applications in next-generation quantum materials and advanced optics. The high ISC yield and long-lived triplet state are properties sought after in materials for organic light-emitting diodes (OLEDs) that utilize triplet harvesting mechanisms like Thermally Activated Delayed Fluorescence (TADF) or phosphorescence. Computational studies on related phenanthrene structures suggest that tuning the donor-acceptor character can lead to a very narrow energy gap between the lowest singlet and triplet states, a key requirement for TADF. researchgate.net
In the realm of advanced optics, phenanthrenequinone-doped polymers have already been investigated for holographic data storage and the formation of self-trapping waveguides. optica.orgidexlab.com The photo-induced reaction of PQ with a polymer matrix leads to a change in the refractive index, allowing for the writing of optical patterns. optica.org The this compound, with its extended conjugation, may exhibit a larger change in polarizability upon excitation, potentially leading to a higher refractive index modulation and more efficient holographic recording. Furthermore, related molecules with extended π-systems have shown significant second-harmonic generation, indicating potential for use in nonlinear optics. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
